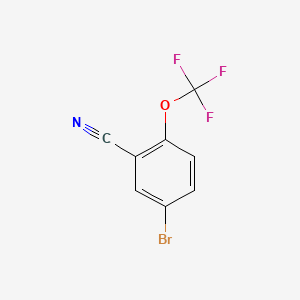

5-Bromo-2-(trifluoromethoxy)benzonitrile

Descripción

5-Bromo-2-(trifluoromethoxy)benzonitrile (CAS: 1210906-15-2) is a halogenated aromatic nitrile with the molecular formula C₈H₃BrF₃NO and a molecular weight of 266.01 g/mol . Its structure features a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethoxy (-OCF₃) group at the 2-position, and a nitrile (-CN) group at the benzonitrile position. The trifluoromethoxy group imparts strong electron-withdrawing properties, while the nitrile enhances reactivity toward nucleophilic and electrophilic substitutions. This compound is widely used in pharmaceutical and agrochemical research, particularly as a building block for drug candidates targeting metabolic stability and bioavailability .

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVAUHKIIHYPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668223 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210906-15-2 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile typically involves the bromination of 2-(trifluoromethoxy)benzonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

5-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the development of biologically active compounds for research purposes.

Industry: It is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins or enzymes. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Comparison

Key Observations:

Electron Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound and its positional isomer significantly reduces electron density on the aromatic ring compared to the hydroxyl (-OH) group in 5-Bromo-2-hydroxybenzonitrile . This enhances electrophilic substitution reactivity.

- The trifluoromethyl (-CF₃) group in 5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile is more electron-withdrawing than -OCF₃, leading to a more electron-deficient ring.

Steric Effects :

- Bulky substituents like cyclopropylmethoxy or octyloxy hinder reactions at the 2-position, whereas smaller groups (-OCF₃, -OH) allow easier functionalization.

Hydrogen Bonding :

- The hydroxyl group in 5-Bromo-2-hydroxybenzonitrile enables hydrogen bonding, influencing solubility and crystal packing , unlike the hydrophobic trifluoromethoxy group.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Solubility : Polar substituents (-OH) improve water solubility, while hydrophobic groups (-OC₈H₁₇, -OCF₃) favor organic solvents.

- Stability : Fluorinated compounds (e.g., -OCF₃, -CF₃) exhibit enhanced metabolic and thermal stability, making them preferred in drug design .

Actividad Biológica

5-Bromo-2-(trifluoromethoxy)benzonitrile is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethoxy substituents. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethoxy group at the 2-position, and a nitrile functional group. This configuration contributes to its lipophilicity and metabolic stability, which are critical factors in drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₅BrF₃NO |

| Molecular Weight | 276.04 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced by trifluoromethoxy group |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets. This can lead to modulation of enzyme activities or receptor interactions, which are crucial for therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that benzonitrile derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The presence of halogen substituents like bromine and trifluoromethyl groups is believed to enhance these effects by improving the compounds' binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Compounds structurally related to this compound have been investigated for their antimicrobial activities. The unique electronic properties imparted by the trifluoromethoxy group may enhance interactions with bacterial enzymes or receptors, leading to inhibition of microbial growth.

Case Studies

- Inhibition Studies : A study conducted on various benzonitrile derivatives, including this compound, demonstrated promising in vitro activity against several cancer cell lines. The IC₅₀ values indicated effective inhibition at low concentrations, suggesting potential as a lead compound in anticancer drug development .

- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted that modifications in the substituents on the benzonitrile core significantly affect biological activity. For example, the introduction of different halogens or functional groups can alter lipophilicity and metabolic stability, influencing overall efficacy .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds reveal that modifications such as the trifluoromethoxy group can enhance metabolic stability and solubility, which are crucial for oral bioavailability .

Q & A

Q. Advanced Considerations :

- Boronic Acid Partners : Use aryl boronic acids with complementary steric profiles (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) to minimize steric hindrance from the trifluoromethoxy group .

- Catalyst Optimization : Employ Pd(PPh₃)₄ or XPhos Pd G3 catalysts for enhanced stability against deactivation by the nitrile group.

- Solvent System : Tetrahydrofuran/water mixtures (4:1) at 80°C improve solubility and reaction efficiency.

How does the trifluoromethoxy group influence fragmentation pathways under reductive conditions?

Mechanistic Insight :

The electron-withdrawing trifluoromethoxy group stabilizes negative charge during single-electron reduction, promoting cleavage of the C–Br bond or nitrile group. For example, photocatalytic reduction generates fluorophosgene (COF₂) as a reactive intermediate, enabling intramolecular cyclization to form carbonates or ureas . Monitor intermediates via in situ NMR or mass spectrometry to validate pathways.

What analytical techniques are most reliable for assessing the purity of this compound?

Q. Methodological Recommendations :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (≥97% purity) .

- NMR Spectroscopy : Confirm absence of regioisomers via distinct ¹H NMR signals: δ 7.85 (d, J=8.5 Hz, 1H, Ar–H), 7.65 (dd, J=8.5, 2.3 Hz, 1H, Ar–H), and 7.52 (d, J=2.3 Hz, 1H, Ar–H) .

- Elemental Analysis : Verify Br and F content within ±0.3% of theoretical values.

How can researchers resolve contradictions in reported melting points for derivatives of this compound?

Q. Data Reconciliation Strategy :

- Sample Recrystallization : Reproduce results using toluene/hexane (1:3) to isolate polymorph-free crystals .

- DSC Analysis : Compare differential scanning calorimetry thermograms to identify metastable phases or impurities .

- Literature Cross-Validation : Cross-reference with structurally analogous compounds (e.g., 5-Bromo-2-hydroxybenzonitrile, mp 108–110°C) to contextualize discrepancies .

What strategies enable the synthesis of aldehydes from this compound?

Q. Derivatization Approaches :

- Partial Hydrolysis : Treat with H₂SO₄/H₂O (1:1) at 120°C for 6 hours to convert nitrile to aldehyde, followed by bromine retention verification via GC-MS .

- Directed Metalation : Use LDA to deprotonate the ortho position, followed by CO insertion and quenching with DMF to install the aldehyde group .

What safety protocols are essential for handling this compound?

Q. Risk Mitigation :

- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact (P260-P264 codes) .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to avoid inhalation of brominated vapors.

- Spill Management : Neutralize spills with 10% sodium thiosulfate solution to reduce bromide toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.